4-Bromo-7-fluoro-2-methylquinoline
Description
4-Bromo-7-fluoro-2-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, a fluorine atom at position 7, and a methyl group at position 2. Quinoline derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile scaffold and tunable electronic properties. The bromine atom enhances electrophilic substitution reactivity, while fluorine improves metabolic stability and bioavailability. The methyl group at position 2 introduces steric effects that may influence binding interactions in biological systems .
Properties
CAS No. |
1070879-48-9 |
|---|---|
Molecular Formula |
C10H7BrFN |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 |
InChI Key |
GAPATPYIYKFBSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)Br |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-Bromo-7-fluoro-2-methylquinoline with analogous quinoline derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Binding Electron-Withdrawing Groups (EWGs): Bromine (Br) at position 4 directs electrophilic substitution to the 3-position. Fluorine (F) at position 7, a strong EWG, enhances electron deficiency in the quinoline ring, increasing reactivity toward nucleophilic attacks .
Impact of Halogen Variation Replacing 7-F with 7-Cl (e.g., 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline) increases molecular weight and polarizability, which may alter interactions with hydrophobic protein domains .
Applications in Drug Development Compounds with trifluoromethyl groups (e.g., 4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline) are prioritized in agrochemicals due to their resistance to metabolic degradation . The target compound’s fluorine and methyl groups make it a candidate for CNS drug development, where metabolic stability and blood-brain barrier penetration are critical .
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